molecular formula C19H20N2O2 B8356661 3-methoxy-N-[2-(1H-indol-3-yl)-ethyl]-benzeneacetamide

3-methoxy-N-[2-(1H-indol-3-yl)-ethyl]-benzeneacetamide

Cat. No. B8356661
M. Wt: 308.4 g/mol
InChI Key: SARAUPIZAHQBBO-UHFFFAOYSA-N
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Patent
US04242355

Procedure details

A mixture of 29 g of tryptamine and 30 g of 3-methoxy-phenylacetic acid was heated at 200° C. for one hour and after cooling the mixture to 50° C., the mixture was dissolved in 200 ml of ethyl acetate. The organic phase was washed successively with N hydrochloric acid, with water, with 2 N sodium hydroxide and with water and was dried and evaporated to dryness. The 59 g of red oil were crystallized from ether and the mixture was vacuum filtered. The product was dried to obtain 47.2 g of 3-methoxy-N-[2-(1H-indol-3-yl)-ethyl]-benzeneacetamide in the form of a beige solid melting at 78° C. which was used as is for the next step. A sample recrystallized from ether melted at 82° C.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:21][C:22](O)=[O:23])[CH:18]=[CH:19][CH:20]=1>C(OCC)(=O)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:21][C:22]([NH:1][CH2:2][CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][CH:5]=2)=[O:23])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling the mixture to 50° C.
WASH
Type
WASH
Details
The organic phase was washed successively with N hydrochloric acid, with water, with 2 N sodium hydroxide and with water
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The 59 g of red oil were crystallized from ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(=O)NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.